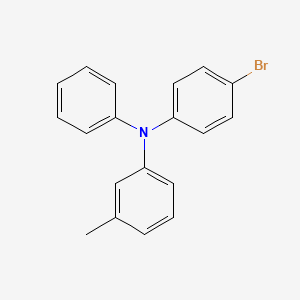
N-(4-Bromophenyl)-3-methyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-3-methyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl-substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-methyl-N-phenylaniline typically involves the following steps:
Bromination: The starting material, aniline, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position of the phenyl ring.
Methylation: The brominated aniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.
Coupling Reaction: The final step involves coupling the brominated and methylated aniline with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromophenyl)-3-methyl-N-phenylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-3-methyl-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the aromatic rings facilitate binding to these targets through hydrophobic interactions and halogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-N-phenylaniline: Lacks the methyl group, resulting in different electronic properties.
N-(4-Chlorophenyl)-3-methyl-N-phenylaniline: Contains a chlorine atom instead of bromine, affecting its reactivity and binding affinity.
N-(4-Bromophenyl)-N-methyl-N-phenylaniline: Has an additional methyl group, altering its steric and electronic characteristics.
Uniqueness
N-(4-Bromophenyl)-3-methyl-N-phenylaniline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
207345-05-9 |
|---|---|
Molecular Formula |
C19H16BrN |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-methyl-N-phenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,1H3 |
InChI Key |
JQTJMVUCCJECSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)
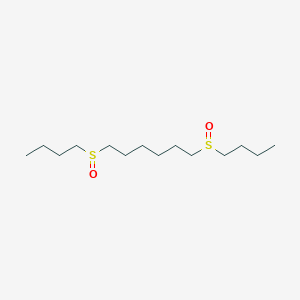
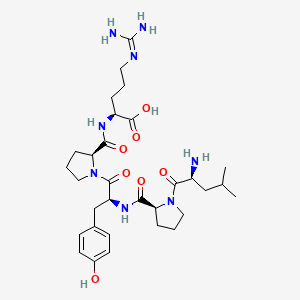
![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14234622.png)
![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)
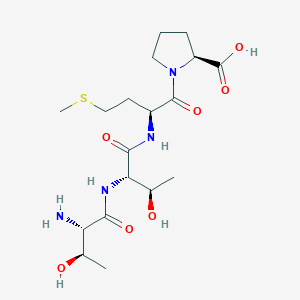
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)

![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
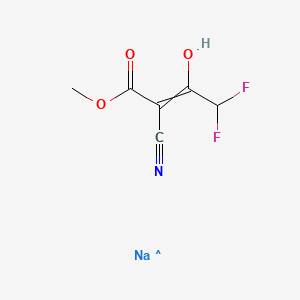
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
